N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide
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Overview
Description
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide is an organic compound with the molecular formula C13H17NO2. It is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group and a secondary amide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide typically involves the reaction of cinnamic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution.
Major Products Formed
Oxidation: Formation of N-(2-oxo-1,1-dimethylethyl)cinnamamide.
Reduction: Formation of N-(2-hydroxy-1,1-dimethylethyl)phenethylamine.
Substitution: Formation of various substituted cinnamamides depending on the substituent introduced.
Scientific Research Applications
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it acts as an α-glucosidase inhibitor by binding to the active site of the enzyme, thereby preventing the breakdown of carbohydrates into glucose . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)cinnamamide
- N-(2-Hydroxy-1,1-dimethylethyl)benzamide
- N-(2-Hydroxy-1,1-dimethylethyl)phenylacetamide
Uniqueness
N-(2-Hydroxy-1,1-dimethylethyl)cinnamamide is unique due to its specific structural features, such as the presence of both a hydroxyl group and a secondary amide group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
30687-08-2 |
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Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(E)-N-(1-hydroxy-2-methylpropan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-13(2,10-15)14-12(16)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3,(H,14,16)/b9-8+ |
InChI Key |
HLNXBLMILSOABY-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(CO)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(CO)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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